C16 is classified as an imidazole/oxindole compound and is derived from a series of chemical modifications aimed at enhancing its selectivity and potency against PKR. It is commercially available from suppliers such as Merck and is typically solubilized in dimethyl sulfoxide for experimental use. The compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
The synthesis of C16 involves several steps, primarily focusing on the construction of the oxindole scaffold combined with imidazole functionalities. The general synthetic route includes:
The synthesis requires careful control of reaction conditions to optimize yield and selectivity, along with rigorous characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of C16.
C16 features a complex molecular structure characterized by its dual functionality as a kinase inhibitor. The key structural components include:
The molecular formula for C16 is typically represented as , with a molecular weight of approximately 230.24 g/mol. Detailed structural analysis can be performed using X-ray crystallography or computational modeling techniques to visualize binding interactions with PKR.
C16 primarily acts through competitive inhibition, where it binds to the ATP-binding site of PKR, thereby preventing autophosphorylation and subsequent activation. Key reactions include:
These reactions are quantitatively analyzed using techniques such as Western blotting and flow cytometry to assess changes in protein expression levels post-treatment.
The mechanism by which C16 exerts its effects involves several key steps:
This mechanism highlights C16's potential as a therapeutic agent in conditions characterized by aberrant PKR activity, including various cancers.
C16 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while spectroscopic methods can elucidate functional groups present within the molecule.
C16 has significant applications in scientific research, particularly in:
PKR-IN-C16 (C₁₃H₈N₄OS; CAS 608512-97-6) is a small-molecule inhibitor targeting the ATP-binding pocket of protein kinase R (PKR), a serine/threonine kinase encoded by the EIF2AK2 gene. PKR’s kinase domain features a canonical bilobate structure common to eukaryotic protein kinases, with a conserved catalytic cleft between the N-terminal β-sheet-rich lobe and the C-terminal α-helical lobe [1]. The activation loop of PKR contains critical phosphorylation sites (Thr446 and Thr451) that stabilize homodimerization—a prerequisite for kinase activity [1] [8]. C16 binds competitively to the ATP-binding site via hydrophobic interactions mediated by its imidazole-thiazole scaffold, preventing ATP coordination and subsequent autophosphorylation. Biochemical assays confirm C16’s inhibition of human PKR with an IC₅₀ of ~30–100 nM, though selectivity varies among eIF2α kinases due to structural homology in their catalytic domains [6] [8] [9]. Notably, crystallographic analyses reveal that C16’s binding induces conformational changes that disrupt the kinase’s ability to stabilize substrate interactions, particularly with eukaryotic initiation factor 2α (eIF2α) [9].
Table 1: Structural and Biochemical Properties of PKR-IN-C16
| Property | Detail | Experimental Context |
|---|---|---|
| Molecular Formula | C₁₃H₈N₄OS | Chemical synthesis [8] |
| Target IC₅₀ (PKR) | 30–100 nM | In vitro kinase assays [8] [9] |
| Binding Site | ATP-pocket of PKR kinase domain | Molecular docking simulations [9] |
| Selectivity vs. PERK/GCN2 | Limited (activates GCN2 at μM doses) | Cell-based assays [6] |
C16 potently inhibits PKR autophosphorylation at Thr446/451, disrupting the kinase’s transition to an active dimeric state. In lipopolysaccharide (LPS)-induced septic kidney injury models, C16 (0.5–1 mg/kg) reduced renal phospho-PKR levels by >70%, concomitantly suppressing phosphorylation of eIF2α at Ser51 [4] [7]. This blockade decouples PKR from the integrated stress response (ISR), as phospho-eIF2α normally attenuates global protein synthesis while permitting selective translation of stress-responsive transcripts like ATF4 [3]. In colorectal cancer cells, C16-mediated eIF2α dephosphorylation reversed translation arrest and downregulated ATF4-driven pro-apoptotic genes, shifting cellular fate toward survival [5]. Paradoxically, in neuronal models, C16’s suppression of the PKR/eIF2α axis prevented amyloid-β-induced caspase-3 activation, illustrating context-dependent outcomes [8] [9].
The ISR integrates signals from four eIF2α kinases—PKR, PERK, GCN2, and HRI—to manage proteotoxic stress. C16’s inhibition of PKR disrupts this network but exhibits a Gaussian effect: At low concentrations (nM–μM), it silences PKR-dependent ISR activation, while at higher doses (≥10 μM), it allosterically activates GCN2 by enhancing its ATP affinity [6]. This biphasic action was demonstrated in vitro, where 20 μM C16 increased GCN2 activity by 3.5-fold, triggering unexpected eIF2α phosphorylation and stress granule formation [6]. Such off-target effects complicate therapeutic applications, as GCN2 activation can exacerbate stress responses. By contrast, the selective PKR inhibitor SAR439883 (IC₅₀ = 30 nM) avoids GCN2 activation even at high doses, highlighting C16’s limitations in ISR specificity [9].
PKR regulates inflammation via NF-κB, a transcription factor controlling cytokine production. Upon activation, PKR phosphorylates IκB kinase (IKK), leading to IκB degradation and nuclear translocation of NF-κB [4] [10]. C16 disrupts this axis by inhibiting PKR-dependent IKK phosphorylation. In LPS-challenged murine kidneys, C16 pretreatment reduced phospho-IKKβ and phospho-p65 levels by 60–80%, attenuating TNF-α, IL-6, and MCP-1 expression [4] [7]. Furthermore, C16 suppressed NLRP3 inflammasome assembly—a downstream consequence of NF-κB activation—by reducing caspase-1 cleavage and IL-1β maturation (see Table 2) [4] [7]. This dual inhibition of NF-κB and NLRP3 pyroptosis pathways positions C16 as a modulator of innate immune signaling, though its efficacy is context-dependent. For instance, in Alzheimer’s models, C16 reduced neuroinflammation but failed to mitigate amyloidosis long-term due to compensatory PERK activation [9].
Table 2: Anti-Inflammatory Effects of C16 via NF-κB/NLRP3 Axis Modulation
| Pathway Component | Effect of C16 | Experimental Evidence |
|---|---|---|
| IKKβ phosphorylation | ↓ 60–80% | Western blot in renal tissue [4] [7] |
| NF-κB nuclear translocation | Suppressed | Immunofluorescence in macrophages [10] |
| NLRP3 expression | ↓ 50–70% | qPCR in septic kidneys [4] |
| Caspase-1 activation | ↓ 45% | ELISA for IL-1β/IL-18 [4] [7] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: